![molecular formula C12H13ClF3N3 B2856988 (1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride CAS No. 1439897-69-4](/img/structure/B2856988.png)
(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is an imidazole derivative, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring attached to a benzyl group with a trifluoromethyl substituent . The empirical formula of a similar compound, (4-[4-(trifluoromethyl)phenyl]phenyl)methylaminehydrochloride, is C14H13ClF3N, indicating the presence of a chlorine atom, likely from the hydrochloride salt .Chemical Reactions Analysis
Imidazole compounds are known for their broad range of chemical and biological properties . They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Potential
Imidazole derivatives, such as the compound , have shown significant antimicrobial potential . For example, compounds 1a and 1b, which are derivatives of imidazole, demonstrated good antimicrobial potential .
Anti-inflammatory Properties
Imidazole derivatives have been reported to possess anti-inflammatory properties . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Antitumor Activity
Imidazole derivatives have also been associated with antitumor activity . This indicates a potential application of our compound in cancer treatment.
Antidiabetic Effects
Imidazole derivatives have shown antidiabetic effects , suggesting a potential application of our compound in the treatment of diabetes.
Antiviral Properties
Indole derivatives, which are structurally similar to imidazole derivatives, have demonstrated antiviral properties . This suggests a potential application of our compound in the treatment of viral infections.
Antiprotozoal and Antibacterial Effects
Some commercially available drugs containing the 1, 3-diazole ring, such as metronidazole, nitroso-imidazole, and ornidazole, have shown antiprotozoal and antibacterial effects . This suggests a potential application of our compound in the treatment of protozoal and bacterial infections.
Antihelmintic Properties
Imidazole derivatives have shown antihelmintic properties , suggesting a potential application of our compound in the treatment of helminth infections.
properties
IUPAC Name |
[1-[[3-(trifluoromethyl)phenyl]methyl]imidazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3.ClH/c13-12(14,15)10-3-1-2-9(4-10)6-18-7-11(5-16)17-8-18;/h1-4,7-8H,5-6,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOPOSKMIIPKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(N=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[3-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.